molecular formula C20H14FNO5 B3504895 2-fluorobenzyl 3-(4-nitrophenoxy)benzoate

2-fluorobenzyl 3-(4-nitrophenoxy)benzoate

Cat. No.: B3504895
M. Wt: 367.3 g/mol
InChI Key: OLXRJENDRQJGRZ-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 3-(4-nitrophenoxy)benzoate is an organic compound with the molecular formula C20H14FNO5 It is a complex ester that features both fluorobenzyl and nitrophenoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 3-(4-nitrophenoxy)benzoate typically involves a multi-step process. One common method is the esterification reaction between 2-fluorobenzyl alcohol and 3-(4-nitrophenoxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 3-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-fluorobenzyl 3-(4-aminophenoxy)benzoate.

    Reduction: Formation of 2-fluorobenzyl alcohol and 3-(4-nitrophenoxy)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluorobenzyl 3-(4-nitrophenoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 3-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorobenzyl moiety can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzyl benzoate: Lacks the nitrophenoxy group, resulting in different chemical properties.

    3-(4-Nitrophenoxy)benzoic acid: Lacks the fluorobenzyl group, affecting its reactivity and applications.

    4-Fluorobenzyl 3-(4-nitrophenoxy)benzoate: A positional isomer with potentially different biological activities.

Uniqueness

2-Fluorobenzyl 3-(4-nitrophenoxy)benzoate is unique due to the presence of both fluorobenzyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(2-fluorophenyl)methyl 3-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5/c21-19-7-2-1-4-15(19)13-26-20(23)14-5-3-6-18(12-14)27-17-10-8-16(9-11-17)22(24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXRJENDRQJGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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